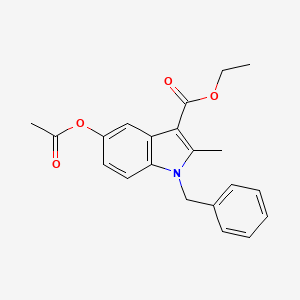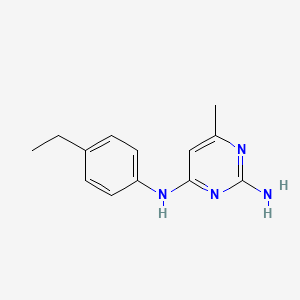![molecular formula C20H20N4O3S B5326102 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide](/img/structure/B5326102.png)
1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide is a chemical compound that has gained significant attention in scientific research due to its potential to act as a potent inhibitor of certain enzymes.
Applications De Recherche Scientifique
1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide has been extensively studied for its potential to inhibit specific enzymes such as carbonic anhydrases, which are involved in various physiological processes. This compound has also been investigated for its potential to act as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis.
Mécanisme D'action
The mechanism of action for 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide involves the binding of the compound to the active site of carbonic anhydrases, thereby inhibiting their activity. This inhibition can lead to a decrease in the production of bicarbonate ions, which are involved in various physiological processes such as acid-base balance and fluid secretion.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are dependent on the specific enzyme that is inhibited. For example, inhibition of carbonic anhydrases can lead to a decrease in the production of bicarbonate ions, which can have a significant impact on acid-base balance and fluid secretion. This compound has also been shown to have anti-tumor activity in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide in lab experiments is its potential to act as a potent inhibitor of specific enzymes. This can provide researchers with a valuable tool for investigating the role of these enzymes in various physiological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
For research on 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide include investigating its potential as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis. Additionally, further studies are needed to determine the safety and efficacy of this compound in humans. Finally, research should be conducted to identify other potential targets for this compound and to investigate its potential for use in combination with other drugs.
Conclusion
In conclusion, this compound is a chemical compound that has gained significant attention in scientific research due to its potential to act as a potent inhibitor of certain enzymes. This compound has been extensively studied for its potential to inhibit carbonic anhydrases and has shown promise as a therapeutic agent for conditions such as glaucoma, cancer, and osteoporosis. Future research is needed to further investigate the potential of this compound and to identify other potential targets for its use.
Méthodes De Synthèse
The synthesis method for 1-acetyl-N-[4-(1H-imidazol-1-yl)benzyl]-5-indolinesulfonamide involves the reaction of 4-(1H-imidazol-1-yl)benzyl chloride with 5-indolinesulfonamide in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.
Propriétés
IUPAC Name |
1-acetyl-N-[(4-imidazol-1-ylphenyl)methyl]-2,3-dihydroindole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O3S/c1-15(25)24-10-8-17-12-19(6-7-20(17)24)28(26,27)22-13-16-2-4-18(5-3-16)23-11-9-21-14-23/h2-7,9,11-12,14,22H,8,10,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAGUTGWCEQLXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=CC(=C2)S(=O)(=O)NCC3=CC=C(C=C3)N4C=CN=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![({2-[(2-fluorobenzyl)oxy]-1-naphthyl}methyl)(3-pyridinylmethyl)amine hydrochloride](/img/structure/B5326021.png)
![7-(4-cyclobutyl-6-methylpyrimidin-2-yl)-3-methyl-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine](/img/structure/B5326030.png)


![N-{3-[(trifluoromethyl)thio]phenyl}acetamide](/img/structure/B5326047.png)
![ethyl 5-(2-methoxyphenyl)-7-methyl-3-oxo-2-(4-pyridinylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5326048.png)
![N-{4-[(4-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride](/img/structure/B5326053.png)
![methyl 5-(4-bromophenyl)-1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-7-carboxylate](/img/structure/B5326066.png)
![N-[1-(methoxymethyl)cyclopentyl]-6,7,8,9-tetrahydro-5H-tetrazolo[1,5-a]azepine-9-carboxamide](/img/structure/B5326074.png)
![N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzyl]-2-(2-hydroxyphenyl)-N-methylacetamide](/img/structure/B5326082.png)
![N-[3-(4-ethoxyphenyl)propyl]propanamide](/img/structure/B5326091.png)
![6-[4-(dimethylamino)benzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5326099.png)
![1-[2-(diethylamino)ethyl]-4-(4-ethoxy-2-methylbenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5326105.png)
